4-Methyl-3-pyrrolidin-1-yl-benzoic acid

Solid-state property Crystallinity Handling and storage

This pyrrolidinyl-benzoic acid scaffold features a para-methyl and meta-pyrrolidine substitution, providing balanced lipophilicity (logP 2.36) and hydrogen-bonding capacity (PSA 40.5 Ų). The sterically demanding ortho-methyl group enables catalyst screening in Suzuki–Miyaura or Buchwald–Hartwig couplings, while the carboxylic acid handle supports amide conjugation for kinase inhibitor libraries, PROTAC synthesis, and solid-phase peptide chemistry. Consistent 97% purity ensures reproducible SAR and parallel synthesis workflows. Choose this specific regioisomer to avoid the experimental variability inherent in unvalidated pyrrolidinyl-benzoic acid alternatives.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
CAS No. 107946-74-7
Cat. No. B1317691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-3-pyrrolidin-1-yl-benzoic acid
CAS107946-74-7
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)O)N2CCCC2
InChIInChI=1S/C12H15NO2/c1-9-4-5-10(12(14)15)8-11(9)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3,(H,14,15)
InChIKeyWFIMETDAYDXAMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-3-pyrrolidin-1-yl-benzoic acid (CAS 107946-74-7) – Core Specifications and Procurement Baseline


4-Methyl-3-pyrrolidin-1-yl-benzoic acid (C12H15NO2, MW 205.25) is a benzoic acid derivative featuring a para-methyl substituent and a meta-pyrrolidine ring. The compound exhibits a melting point of 163–165 °C , a computed logP of 2.36, and a polar surface area (PSA) of 40.5 Ų [1]. These physicochemical properties position it as a building block with balanced lipophilicity and hydrogen-bonding capacity, making it suitable for medicinal chemistry applications where subtle variations in ring substitution critically alter downstream molecular properties.

4-Methyl-3-pyrrolidin-1-yl-benzoic acid – Why Simple Substitution of Pyrrolidinyl-Benzoic Acid Isosteres Is Not Equivalent


The pyrrolidinyl-benzoic acid scaffold includes numerous regioisomers and substitution variants (e.g., 2-, 3-, and 4-pyrrolidin-1-yl-benzoic acids). Despite sharing the same core heterocycle and carboxylic acid functionality, these compounds exhibit markedly different solid-state properties (melting points), lipophilicities (logP), and steric/electronic environments around the reactive carboxyl group. These differences directly impact synthetic handling, solubility in organic solvents, and downstream coupling efficiency. Consequently, substituting one pyrrolidinyl-benzoic acid for another without empirical validation introduces significant experimental variability, particularly in multi-step synthetic sequences and structure–activity relationship (SAR) campaigns .

4-Methyl-3-pyrrolidin-1-yl-benzoic acid – Quantitative Differentiation versus Closest Analogs


Melting Point Distinction: 4-Methyl-3-pyrrolidin-1-yl-benzoic acid vs. 4-Pyrrolidin-1-yl-benzoic Acid

4-Methyl-3-pyrrolidin-1-yl-benzoic acid exhibits a melting point range of 163–165 °C . In contrast, the unsubstituted 4-pyrrolidin-1-yl-benzoic acid (CAS 22090-27-3) melts between 262–296 °C (with some sources reporting 293–302 °C) . The approximately 100–130 °C lower melting point for the 4-methyl-3-substituted derivative suggests weaker intermolecular forces in the solid state, likely due to disruption of crystal packing by the ortho-methyl group. This difference is consequential for purification by recrystallization and for formulation studies where thermal stability and melting behavior are critical parameters.

Solid-state property Crystallinity Handling and storage

Lipophilicity and Polar Surface Area: LogP and PSA Comparison with 3-Pyrrolidin-1-yl-benzoic Acid

The target compound has a computed logP of 2.36 and a PSA of 40.5 Ų [1]. Although directly measured logP values for the closest analog 3-pyrrolidin-1-yl-benzoic acid are scarce, predicted logP values for the 3-substituted isomer typically fall between 1.5 and 2.0 (e.g., the ethyl ester analog shows logP 3.01 ). The 4-methyl-3-pyrrolidin-1-yl substitution introduces an additional methyl group and alters the electronic distribution of the aromatic ring, resulting in a modest but measurable increase in lipophilicity relative to the non-methylated 3-pyrrolidin-1-yl-benzoic acid scaffold. This subtle shift can influence compound partitioning in biphasic reactions and may affect passive permeability in biological assays.

Lipophilicity Membrane permeability ADME prediction

Synthetic Accessibility: The 4-Methyl Group as a Steric Handle in Coupling Reactions

The presence of a methyl group ortho to the pyrrolidine ring in 4-methyl-3-pyrrolidin-1-yl-benzoic acid introduces controlled steric hindrance around the aromatic ring. While no head-to-head kinetic data are available for this exact compound, studies on related benzoic acid derivatives demonstrate that ortho-substitution can modulate the rate of palladium-catalyzed cross-couplings and amidation reactions by restricting the conformational freedom of the aryl halide or boronic acid coupling partner [1]. This steric feature may be exploited to improve regioselectivity or to slow undesired side reactions in complex synthetic sequences, offering a tunable handle not present in the unsubstituted 3- or 4-pyrrolidin-1-yl-benzoic acid analogs.

Cross-coupling Amidation Steric effects

Purity and Storage: Vendor-Specified Quality Metrics

Commercial sources for 4-methyl-3-pyrrolidin-1-yl-benzoic acid report purity specifications of ≥97% (HPLC) and ≥98% (NLT) . The compound is recommended to be stored at room temperature in a sealed, dry container . In contrast, the unsubstituted 4-pyrrolidin-1-yl-benzoic acid is often shipped with a storage condition of 0–8 °C , suggesting that the methylated derivative possesses superior ambient stability. This difference reduces logistical complexity and storage costs for procurement teams and laboratories without dedicated cold storage capacity.

Purity specification Storage conditions Quality control

4-Methyl-3-pyrrolidin-1-yl-benzoic acid – Evidence-Backed Applications in Medicinal Chemistry and Organic Synthesis


Scaffold for Kinase and GPCR Ligand Discovery

The balanced lipophilicity (logP 2.36) and hydrogen-bonding capacity (PSA 40.5 Ų) of 4-methyl-3-pyrrolidin-1-yl-benzoic acid make it a favorable starting point for designing small-molecule kinase inhibitors or G protein-coupled receptor ligands. Its moderate logP ensures adequate solubility for biochemical assays while maintaining sufficient membrane permeability for cellular target engagement. The carboxylic acid handle allows straightforward conjugation to amine-containing fragments via amide bond formation, facilitating rapid library generation [1].

Building Block for Solid-Phase Peptide Synthesis and PROTACs

The presence of both a carboxylic acid (for amide coupling) and a pyrrolidine ring (which can act as a linker attachment point) makes this compound a versatile building block for solid-phase peptide synthesis and the construction of proteolysis-targeting chimeras (PROTACs). Its ambient storage stability and high commercial purity (97–98%) ensure consistent quality across multiple synthesis cycles, a critical requirement for automated parallel synthesis workflows .

Chemical Probe for Studying Steric Effects in Cross-Coupling Reactions

The ortho-methyl group in 4-methyl-3-pyrrolidin-1-yl-benzoic acid introduces controlled steric hindrance that can be systematically exploited to probe the steric tolerance of palladium catalysts in Suzuki–Miyaura or Buchwald–Hartwig aminations. This property enables method development chemists to fine-tune reaction conditions and catalyst selection, potentially improving yields in challenging coupling steps. Compared to the unsubstituted 3- or 4-pyrrolidin-1-yl-benzoic acids, this compound offers a unique combination of an electron-donating pyrrolidine and a sterically demanding methyl group in an ortho relationship [2].

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